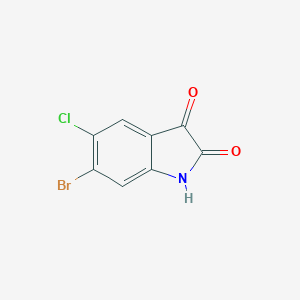

6-Bromo-5-chloroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILDUFSHBWCWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571267 | |

| Record name | 6-Bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192799-05-6 | |

| Record name | 6-Bromo-5-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of bromine and chlorine atoms on the indole core, impart unique physicochemical properties and a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-bromo-5-chloro-1H-indole-2,3-dione | [1] |

| Synonyms | 6-Bromo-5-chloro-isatin | [1] |

| CAS Number | 192799-05-6 | [1] |

| Molecular Formula | C₈H₃BrClNO₂ | [1] |

| Molecular Weight | 260.47 g/mol | [1] |

| Physical Form | Powder | ChemicalBook |

| Solubility | Soluble in DMF, DMSO | ChemicalBook |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| LogP | 2.2373 | ChemScene |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

| SMILES | O=C1NC2=C(C=C(Cl)C(Br)=C2)C1=O | [2] |

| InChI Key | VILDUFSHBWCWIF-UHFFFAOYSA-N | [1] |

Spectral Data

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbons (C2 and C3) are expected to appear significantly downfield. The chemical shifts of the aromatic carbons would be affected by the halogen substituents.

2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would also be observable.

2.4. Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO, Br, and Cl radicals or molecules, providing further structural information.

Experimental Protocols

3.1. Synthesis of this compound

A general method for the synthesis of this compound involves the direct halogenation of indoline-2,3-dione (isatin).[1] A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of halogenated isatins.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Materials:

-

Indoline-2,3-dione (Isatin)

-

N-Bromosuccinimide (NBS)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM) or Chloroform

-

Appropriate recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve indoline-2,3-dione in a suitable organic solvent such as dichloromethane or chloroform.

-

Halogenation: To the stirred solution, add N-bromosuccinimide and N-chlorosuccinimide in stoichiometric amounts. The reaction is typically carried out at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any soluble by-products. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is obtained after removal of the solvent under reduced pressure. Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, primarily as an inhibitor of specific enzymes involved in cellular signaling and neurotransmitter metabolism.[1]

4.1. Kinase Inhibition

Isatin and its derivatives are known to inhibit various protein kinases.[1] this compound has shown selectivity for certain kinase subfamilies, including Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1] The planar indoline-2,3-dione scaffold can fit into the ATP-binding pocket of kinases, and the halogen substituents can form specific interactions with hydrophobic residues, contributing to its inhibitory activity.[3]

Potential DYRK1A Signaling Pathway Inhibition

Caption: Proposed inhibitory action of this compound on the DYRK1A signaling pathway.

4.2. Monoamine Oxidase-B (MAO-B) Inhibition

The isatin scaffold is a known inhibitor of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1] The halogen substituents on this compound may enhance its binding to the active site of MAO-B, making it a potential candidate for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[1][4]

Potential MAO-B Inhibition in Neurodegeneration

Caption: Proposed mechanism of neuroprotection by this compound through the inhibition of MAO-B.

4.3. Other Potential Activities

Research also suggests that this compound may possess antibacterial and anti-inflammatory properties.[1] The presence of halogens can enhance the antimicrobial activity of isatin derivatives.[1] The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory signaling pathways.[3]

Conclusion

This compound is a synthetically accessible compound with a range of interesting biological activities. Its potential to inhibit kinases and MAO-B makes it a valuable lead compound for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, to obtain a complete profile of its physicochemical and spectral properties, and to explore its therapeutic potential in greater detail. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations into this promising molecule.

References

6-Bromo-5-chloroindoline-2,3-dione molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological activities of 6-Bromo-5-chloroindoline-2,3-dione. The information is compiled for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

This compound, also known as 6-Bromo-5-chloro-isatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The presence of both bromine and chlorine atoms on the aromatic ring significantly influences its physicochemical properties and biological reactivity.[1]

Molecular Formula: C₈H₃BrClNO₂

Molecular Structure:

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

A summary of key identifiers and computed chemical properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-5-chloro-1H-indole-2,3-dione | [1] |

| Synonyms | 6-Bromo-5-chloro-isatin | [1] |

| CAS Number | 192799-05-6 | [2][3] |

| Molecular Weight | 260.47 g/mol | [2] |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O | [1][2][3] |

| InChI Key | VILDUFSHBWCWIF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [2] |

| LogP (calculated) | 2.2373 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Experimental Data

While specific experimental data for this compound is not widely available in public literature, data from closely related analogs provide valuable insights into its expected spectral characteristics.

Synthesis Protocol (Representative)

The synthesis of this compound typically involves the sequential halogenation of indoline-2,3-dione (isatin).[1] A plausible laboratory-scale synthesis is outlined below, based on general procedures for halogenating isatins.

Reaction Scheme: Isatin → 5-Chloroisatin → this compound

Step 1: Synthesis of 5-Chloroisatin

-

Materials: Isatin, concentrated hydrochloric acid, chlorinating agent (e.g., N-Chlorosuccinimide - NCS).

-

Procedure: Dissolve isatin in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add the chlorinating agent portion-wise to the solution while stirring at a controlled temperature (e.g., room temperature to 50°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield 5-chloroisatin.

Step 2: Synthesis of this compound

-

Materials: 5-Chloroisatin, brominating agent (e.g., N-Bromosuccinimide - NBS), catalyst (e.g., sulfuric acid).

-

Procedure: Dissolve the 5-chloroisatin from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

-

Slowly add the brominating agent to the mixture, maintaining the low temperature.

-

Allow the reaction to stir for several hours, monitoring by TLC.

-

Carefully pour the mixture onto crushed ice to precipitate the crude product.

-

Filter, wash thoroughly with water to remove acid, and dry.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Characterization (Expected)

The following tables summarize published spectral data for key structural analogs. This information can be used to predict the characteristic signals for this compound.

Table 2.1: ¹H NMR Spectral Data of Related Isatins (in DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 5-chloroindoline-2,3-dione | 11.13 (s, 1H, NH), 7.87–7.39 (m, 2H, Ar-H), 6.92 (d, J = 8.3 Hz, 1H, Ar-H) |

| 5-bromoindoline-2,3-dione | 11.14 (s, 1H, NH), 7.81–7.59 (m, 2H, Ar-H), 6.87 (d, J = 8.3 Hz, 1H, Ar-H) |

| 6-bromoindoline-2,3-dione | 11.14 (s, 1H, NH), 7.43 (d, J = 8.0 Hz, 1H, Ar-H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.07 (d, J = 1.4 Hz, 1H, Ar-H) |

Table 2.2: ¹³C NMR Spectral Data of Related Isatins (in DMSO-d₆)

| Compound | Chemical Shifts (δ, ppm) |

| 5-chloroindoline-2,3-dione | 183.74, 159.55, 149.63, 137.66, 127.21, 124.53, 119.55, 114.24 |

| 5-bromoindoline-2,3-dione | 183.22, 159.00, 149.62, 140.08, 126.93, 119.61, 114.32 |

| 6-bromoindoline-2,3-dione | 183.61, 159.72, 152.08, 132.02, 126.59, 126.04, 117.48, 115.40 |

Table 2.3: IR Spectral Data of Related Isatins (KBr, cm⁻¹)

| Compound | Key Peaks (cm⁻¹) |

| 5-chloroindoline-2,3-dione | 3170 (N-H stretch), 1750-1730 (C=O stretch), 1655 (C=O stretch), 1450, 1307, 1211, 1122, 828 |

| 6-bromoindoline-2,3-dione | 3204 (N-H stretch), 1742, 1709 (C=O stretches), 1605, 1446, 1325, 1208, 1101, 843 |

Biological Activity and Mechanism of Action

Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The dual halogenation in this compound is expected to modulate these properties.[1]

Inhibition of NF-κB Signaling Pathway

A key reported activity for halogenated isatins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of cellular responses to inflammation, and its dysregulation is linked to chronic inflammatory diseases and various cancers.[6][7]

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. Small molecule inhibitors can act at various points in the cascade, with a common mechanism being the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription.[6][7]

Caption: Inhibition of the canonical NF-κB pathway by small molecules.

Other Potential Activities

-

Kinase Inhibition: Isatin derivatives are known to inhibit various protein kinases. The specific halogenation pattern of this compound may confer selectivity towards certain kinases involved in cell cycle regulation and signaling.

-

Antimicrobial Activity: Halogenated organic compounds often exhibit enhanced antimicrobial properties. This compound is a candidate for investigation against various bacterial and fungal strains.[1]

Experimental and Developmental Workflow

The discovery and development of novel isatin-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for isatin derivative drug discovery.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation in drug discovery. Based on the known activities of the isatin scaffold and its halogenated analogs, this molecule represents a promising candidate for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further research is warranted to fully elucidate its specific biological targets, mechanism of action, and therapeutic potential through detailed synthesis, spectroscopic analysis, and comprehensive biological screening.

References

- 1. Buy this compound | 192799-05-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Characterization of 6-Bromo-5-chloroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a plausible synthetic route based on the well-established Sandmeyer isatin synthesis, starting from commercially available precursors. Furthermore, it outlines the expected physicochemical and spectroscopic properties of the target molecule, based on data from structurally related compounds, to aid in its identification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 6-bromo-5-chloroisatin, is a synthetic heterocyclic compound.[1] The isatin scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties, among others.[2] The introduction of halogen atoms, such as bromine and chlorine, onto the isatin ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview of a proposed synthetic method and the expected analytical characteristics of this compound.

Proposed Synthesis

A reliable and widely used method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[2][3][4] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the corresponding isatin.

The proposed synthesis of this compound starts from the commercially available 4-bromo-3-chloroaniline.[5][6][7][8][9]

Synthesis Pathway

Caption: Proposed Sandmeyer synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of water.

-

In a separate beaker, dissolve 4-bromo-3-chloroaniline (0.1 mol) in 100 mL of water with the dropwise addition of concentrated hydrochloric acid (0.3 mol).

-

To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until dissolved.

-

Add the aniline/hydroxylamine solution to the chloral hydrate/sodium sulfate solution in the reaction flask.

-

Heat the reaction mixture to boiling and maintain reflux for approximately 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide intermediate.

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Synthesis of this compound (Final Product)

-

In a beaker, preheat concentrated sulfuric acid (10 V/W of the intermediate) to 50°C.

-

Carefully add the dried N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide in small portions to the stirred, preheated sulfuric acid, maintaining the temperature between 65-75°C.

-

After the addition is complete, heat the mixture to 80°C for 15 minutes.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Experimental Workflow

Caption: General workflow for the synthesis and characterization.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₃BrClNO₂ |

| Molecular Weight | 260.47 g/mol |

| Appearance | Orange to reddish-brown solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, acetone; insoluble in water. |

Spectroscopic Data (Expected)

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the halogens.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-4 | ~7.8 - 8.0 | s |

| Aromatic H-7 | ~7.0 - 7.2 | s |

| N-H | ~11.0 - 12.0 | br s |

| Solvent: DMSO-d₆ |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C-2) | ~180 - 185 |

| C=O (C-3) | ~158 - 162 |

| C-3a | ~150 - 155 |

| C-7a | ~118 - 122 |

| C-4 | ~125 - 130 |

| C-7 | ~112 - 116 |

| C-5 (C-Cl) | ~128 - 133 |

| C-6 (C-Br) | ~115 - 120 |

| Solvent: DMSO-d₆ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and carbonyl functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium |

| C=O stretch (amide) | 1730 - 1750 | Strong |

| C=O stretch (keto) | 1700 - 1720 | Strong |

| C=C stretch (aromatic) | 1600 - 1620 | Medium |

3.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11][12]

| Ion | Expected m/z | Expected Relative Intensity Pattern |

| [M]⁺ | 259 | (¹²C₈¹H₃⁷⁹Br³⁵ClNO₂) - Base peak pattern component |

| [M+1]⁺ | 260 | Due to ¹³C isotope |

| [M+2]⁺ | 261 | Combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl) |

| [M+4]⁺ | 263 | (⁸¹Br, ³⁷Cl) |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The toxicological properties of this compound have not been fully investigated.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Sandmeyer synthesis offers a viable route to this molecule from a commercially available starting material. The expected physicochemical and spectroscopic data serve as a valuable reference for researchers aiming to synthesize and identify this compound. Further experimental work is required to validate the proposed synthesis and to fully characterize the properties of this compound.

References

- 1. Buy this compound | 192799-05-6 [smolecule.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. 4-Bromo-3-chloroaniline [webbook.nist.gov]

- 7. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]

- 8. 4-Bromo-3-chloroaniline | 21402-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. PubChemLite - 4-bromo-3-chloroaniline (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

Spectroscopic and Structural Analysis of 6-Bromo-5-chloroindoline-2,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

Chemical Name: 6-Bromo-5-chloroindoline-2,3-dione

-

Synonym: 6-Bromo-5-chloroisatin

-

CAS Number: 192799-05-6

-

Molecular Formula: C₈H₃BrClNO₂

-

Molecular Weight: 260.47 g/mol

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound, extrapolated from documented data of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Number of Protons | Provisional Assignment |

| ~11.5 | Singlet | 1H | N-H |

| ~7.8 | Singlet | 1H | Aromatic H-7 |

| ~7.6 | Singlet | 1H | Aromatic H-4 |

Rationale: The aromatic protons of the isatin core are expected to appear as singlets due to the substitution pattern. The N-H proton typically resonates at a higher chemical shift and appears as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Provisional Assignment |

| ~183 | C=O (C3-ketone) |

| ~158 | C=O (C2-lactam) |

| ~148 | C-7a |

| ~138 | C-5 |

| ~128 | C-4 |

| ~125 | C-6 |

| ~120 | C-3a |

| ~115 | C-7 |

Rationale: The two carbonyl carbons are the most deshielded. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine and chlorine substituents.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3100 | N-H Stretching |

| 1750 - 1730 | C=O Stretching (C3-ketone) |

| 1730 - 1710 | C=O Stretching (C2-lactam) |

| 1600 - 1450 | Aromatic C=C Stretching |

| 800 - 600 | C-Br and C-Cl Stretching |

Rationale: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H bond, two distinct carbonyl groups, the aromatic ring, and the carbon-halogen bonds.

Table 4: Predicted Mass Spectrometry Fragmentation

| Predicted m/z Value | Interpretation |

| 259, 261, 263 | Molecular ion [M]⁺ exhibiting a characteristic isotopic pattern for one bromine and one chlorine atom. |

| 231, 233, 235 | Fragment ion [M-CO]⁺ resulting from the loss of a carbonyl group. |

| 203, 205, 207 | Fragment ion [M-2CO]⁺ from the loss of both carbonyl groups. |

Rationale: The mass spectrum will be distinguished by the isotopic signature of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pathway is anticipated to involve sequential loss of the carbonyl groups.

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of this compound.

-

Sample Preparation: A solution of 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) is prepared.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Sample Introduction: The sample can be introduced via a direct insertion probe or after chromatographic separation (GC-MS or LC-MS).

-

Ionization Technique: Electron Ionization (EI) is commonly used for this class of compounds. Electrospray Ionization (ESI) may also be suitable.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is acquired over a mass range that includes the expected molecular ion and key fragments.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the preparation and subsequent spectroscopic analysis of a substituted isatin derivative such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-chloroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isatin and its analogs are recognized as a "privileged scaffold," appearing in a multitude of biologically active compounds. The introduction of bromine and chlorine atoms at the 5th and 6th positions of the indoline ring is anticipated to modulate the molecule's physicochemical properties, including its solubility and stability, which are critical parameters influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the available data and predicted characteristics of this compound regarding its solubility and stability, outlines detailed experimental protocols for their determination, and explores its potential mechanism of action through the inhibition of the NF-κB signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological systems. While specific experimental data for this compound is sparse in publicly available literature, its properties can be inferred from data on the parent compound, isatin, and general principles of medicinal chemistry.

Solubility Profile

Qualitative reports indicate that this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Due to the lack of quantitative solubility data for this compound, the following table summarizes the solubility of its parent compound, isatin, in various common solvents to provide a comparative reference. The halogenation in this compound is expected to increase its lipophilicity, which may lead to a decrease in solubility in polar protic solvents and an increase in non-polar organic solvents compared to isatin.

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant | Dipole Moment (D) | Solubility of Isatin (Mole Fraction, x) at 298.15 K |

| Water | 18.02 | 78.54 | 1.85 | 5.14 x 10⁻⁵[1] |

| Methanol | 32.04 | 32.6 | 1.70 | 4.09 x 10⁻³[1] |

| Ethanol | 46.07 | 24.3 | 1.69 | 4.09 x 10⁻³[1] |

| 1-Butanol | 74.12 | 17.8 | 1.66 | - |

| Dichloromethane | 84.93 | 9.08 | 1.60 | - |

| 1,2-Dichloroethane | 98.96 | 10.36 | 1.19 | - |

| Chloroform | 119.38 | 4.81 | 1.04 | - |

| Carbon Tetrachloride | 153.82 | 2.24 | 0 | - |

| Acetone | 58.08 | 20.7 | 2.88 | - |

| Ethyl Acetate | 88.11 | 6.02 | 1.78 | 5.68 x 10⁻³[1] |

| N,N-Dimethylformamide (DMF) | 73.09 | 36.7 | 3.82 | - |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | 3.96 | - |

Data for isatin is provided as a reference. The solubility of this compound is expected to differ.

Stability Profile

The following table summarizes the likely stability of this compound under various stress conditions.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely stable at the core indole structure. The amide bond may be susceptible to hydrolysis under harsh conditions. | Isatin ring-opened products. |

| Alkaline (e.g., 0.1 M NaOH) | The lactam ring is susceptible to hydrolysis, leading to the opening of the five-membered ring. | Isatinic acid derivatives. |

| Oxidative (e.g., 3% H₂O₂) | The indole nucleus is generally susceptible to oxidation. | Oxidized indole derivatives. |

| Thermal (e.g., >60°C) | Expected to be relatively stable at ambient temperatures. At elevated temperatures, decarboxylation and decomposition may occur. | Decarboxylated and other thermal decomposition products. |

| Photolytic (e.g., UV/Vis light) | The conjugated system may absorb light, potentially leading to photodecomposition. | Photorearranged or decomposed products. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability.

Protocol 1: Determination of Aqueous and Solvent Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents). The amount of compound should be sufficient to ensure that a saturated solution is formed and an excess of solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a typical forced degradation study to identify potential degradation products and pathways.[2][3][4][5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Perform mass balance calculations to account for all the material.

-

For significant degradation products, further characterization using techniques like LC-MS and NMR may be necessary to elucidate their structures.

-

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Isatin derivatives have been reported to exhibit anti-inflammatory properties, and one of the key mechanisms is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1β), a kinase complex known as IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

While the precise molecular target of this compound within this pathway has not been definitively elucidated, many small molecule inhibitors of the NF-κB pathway target the IKK complex, particularly the IKKβ subunit. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm. Given that isatin derivatives are known kinase inhibitors, it is plausible that this compound exerts its anti-inflammatory effects through the inhibition of IKKβ.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Understanding its fundamental properties of solubility and stability is paramount for its advancement through the drug discovery pipeline. This technical guide has provided a framework for approaching these critical parameters, including predictive assessments, detailed experimental protocols, and insights into its potential mechanism of action. While further experimental studies are required to fully characterize this compound, the information presented herein serves as a valuable resource for researchers and scientists dedicated to unlocking the therapeutic potential of halogenated isatin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 6-Bromo-5-chloroindoline-2,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry. Despite extensive searches of scientific databases and literature, a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available at this time. This document, therefore, provides a comprehensive overview of the available information on this compound, including its synthesis and physicochemical properties. To offer valuable structural insights, a comparative analysis of closely related halogenated indoline-2,3-dione derivatives with published crystal structures is presented. This guide also outlines the standard experimental protocols for the synthesis and crystallographic analysis of such compounds, providing a foundational framework for future research in this area.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of halogen atoms, such as bromine and chlorine, onto the isatin core can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic distribution, and binding affinity to biological targets. This compound is one such derivative with potential applications in the development of novel therapeutic agents. A detailed understanding of its three-dimensional structure through crystal structure analysis is paramount for structure-activity relationship (SAR) studies and rational drug design.

Note: As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The following sections provide available data on the target compound and a detailed analysis of analogous structures.

Physicochemical Properties of this compound

While the crystal structure remains undetermined, key physicochemical data for this compound has been reported.

| Property | Value | Reference |

| CAS Number | 192799-05-6 | [1][2][3] |

| Molecular Formula | C₈H₃BrClNO₂ | [1] |

| Molecular Weight | 260.47 g/mol | [1] |

| SMILES | C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O | [2] |

| Synonyms | 6-Bromo-5-chloro-isatin, 6-Bromo-5-chloro-1H-indole-2,3-dione | [3] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the direct halogenation of indoline-2,3-dione (isatin).[4] The process typically includes the sequential or simultaneous introduction of bromine and chlorine using appropriate halogenating agents in a suitable organic solvent.[4]

General Procedure:

-

Starting Material: Indoline-2,3-dione (Isatin).

-

Halogenating Agents: A source of electrophilic bromine (e.g., N-Bromosuccinimide) and chlorine (e.g., N-Chlorosuccinimide).

-

Solvent: A non-polar organic solvent such as dichloromethane or chloroform is commonly used.[4]

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.[4]

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain crystals suitable for single-crystal X-ray diffraction.

Below is a conceptual workflow for the synthesis and crystallization of this compound.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Isatins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of substituted isatins. Isatin, an indole derivative first isolated in 1840, has emerged as a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2] This document details key synthetic methodologies, presents quantitative biological data for prominent substituted isatins, and elucidates their mechanisms of action through signaling pathway diagrams.

Discovery and Historical Context

Isatin (1H-indole-2,3-dione) was first obtained in 1840 by Otto Linné Erdman and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1][3] Naturally occurring isatin and its derivatives have been identified in a variety of sources, including plants of the genus Isatis, Couroupita guianensis, and as a metabolic derivative of adrenaline in humans.[1][4] The versatile synthetic accessibility and the diverse biological activities of its derivatives have cemented isatin's importance in modern drug discovery.[5][6]

Key Synthetic Methodologies

The synthesis of the isatin core and its subsequent substitution have been the subject of extensive research for over a century. Several named reactions have become standard procedures for accessing this valuable heterocyclic system.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, developed by Traugott Sandmeyer in 1919, is one of the oldest and most straightforward methods for preparing isatins.[1][7] The process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.[7][8][9]

Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisatin [9]

-

Preparation of 3-Bromoisonitrosoacetanilide:

-

A 5-liter flask is charged with a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warmed to 30 °C to dissolve the solids.

-

3-Bromoaniline (43 g, 0.25 mol) is dissolved with warming in 150 cm³ of water and 25 cm³ of concentrated HCl. This solution is added to the flask.

-

A solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water is then added, forming a thick white suspension.

-

The mixture is heated. At 60–70 °C, a thick paste forms. The mixture is heated for 2 hours at 80–100 °C.

-

The mixture is cooled to 80 °C and filtered. The pale brown product is washed by stirring with 400 cm³ of water, followed by filtration. The product is air-dried.

-

-

Cyclization to 4- and 6-Bromoisatin:

-

Concentrated H₂SO₄ (200 cm³) is heated to 60 °C with mechanical stirring in a flask, which is then removed from the heating mantle.

-

3-Bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

-

The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto 2.5 liters of crushed ice.

-

After standing for 1 hour, the orange precipitate is filtered and washed with water (2 x 60 cm³), then dried at 40 °C to give a mixture of 4-bromo- and 6-bromo-isatin.

-

-

Separation of Isomers:

-

The bromoisatin mixture (10.5 g) is dissolved in hot (60 °C) 2M NaOH solution (35 cm³).

-

The solution is acidified with acetic acid (3.6 cm³), and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.

-

The combined filtrates are warmed to 80 °C, and concentrated HCl (5 cm³) is added. After cooling overnight, the bright orange crystals of 6-bromoisatin are filtered.

-

Stolle Isatin Synthesis

The Stolle procedure is a valuable alternative to the Sandmeyer method, particularly for the synthesis of N-substituted isatins.[3][4] This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes cyclization in the presence of a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, or boron trifluoride).[1][10][11][12]

Experimental Protocol: General Stolle Synthesis [11]

-

Formation of Chlorooxalylanilide Intermediate:

-

The N-substituted aniline is reacted with oxalyl chloride in an inert solvent, such as dichloromethane.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

-

Lewis Acid-Catalyzed Cyclization:

-

The crude chlorooxalylanilide is treated with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heated to effect cyclization.

-

Upon completion, the reaction mixture is carefully quenched with ice and acid.

-

The crude product is then purified, typically by column chromatography.

-

Other Synthetic Approaches

Other notable methods for isatin synthesis include the Martinet and Gassman procedures.[2] More contemporary approaches often involve the oxidation of substituted indoles or oxindoles.[6]

Biological Activities and Quantitative Data

Substituted isatins exhibit a remarkable range of biological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[3][5] The following tables summarize quantitative data for selected isatin derivatives across these therapeutic areas.

Anticancer Activity

Isatin derivatives have been extensively investigated as anticancer agents, with mechanisms of action that include kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[1][13][14]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4l | K562 (Leukemia) | 1.75 | [15] |

| HepG2 (Hepatocellular Carcinoma) | 3.20 | [15] | |

| HT-29 (Colon Carcinoma) | 4.17 | [15] | |

| 17 | ZR-75 (Breast) | 0.74 | [1] |

| HT-29 (Colon) | 2.02 | [1] | |

| A-549 (Lung) | 0.76 | [1] | |

| 36 | A-549 (Lung) | 7.3 | [1] |

| MDA-MB-231 (Breast) | 4.7 | [1] | |

| HCT-116 (Colon) | 2.6 | [1] | |

| 133 | A549 (Lung) | 5.32 | [1] |

| PC3 (Prostate) | 35.1 | [1] | |

| MCF-7 (Breast) | 4.86 | [1] | |

| 2h | Jurkat (T-cell Leukemia) | 0.03 | [16] |

| 13a | (VEGFR2 inhibition) | 0.09 | [17] |

| 13c | (EGFR inhibition) | 0.37 | [17] |

| Isatin-triazole hydrazone 16 | MCF-7 (Breast) | 6.22 | [18] |

| HepG2 (Liver) | 8.14 | [18] | |

| MDA-MB-435s | 9.94 | [18] | |

| Isatin-fluoroquinazolinone hybrid 31 | MCF-7 (Breast) | 0.35 | [18] |

| Isatin-sulphonamide 20d | (Caspase-3 inhibition) | 2.33 | [19] |

Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for decades, with Methisazone (an isatin-thiosemicarbazone) being a notable example used prophylactically against smallpox.[20] Research continues into their efficacy against a range of viruses, including HIV and SARS-CoV.[20][21]

| Compound ID | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 | [21] | |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 | [21] | |

| Isatin-sulfadimidine Schiff's base[3] | HIV-1 | MT-4 | 8–15.3 | [21] |

| HIV-2 | MT-4 | 41.5–125 | [21] | |

| Isatin-lamivudine hybrid 17b | HIV-1 | CEM | 0.0742 µM | [21] |

| N-substituted isatin 20 | SARS-CoV main protease | IC₅₀ = 0.95-0.98 µM | [10] |

Anticonvulsant Activity

Certain substituted isatins have demonstrated potent anticonvulsant effects in various animal models, suggesting their potential for the treatment of epilepsy.[5][22][23]

| Compound ID | Seizure Model | Animal | Activity/Dose | Reference |

| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin (2) | MES & ScMet | Mice | Active, LD₅₀ > 600 mg/kg | [22] |

| Various Isatin Semicarbazones | MES, ScMet, ScSty | Mice/Rats | Significant protection at 100 & 300 mg/kg (i.p.) and 30 mg/kg (p.o.) | [23] |

| Isatin-3-[N²-(2-benzalaminothiazol-4-yl)] hydrazones (Ib, Ie, Ih, Ii, Ij) | MES | Mice | Significant reduction in seizures at 10 & 100 mg/kg | [24] |

| Isatin-3-[N²-(2-benzalaminothiazol-4-yl)] hydrazones (Ia-Ii) | PTZ | Mice | Significant increase in seizure latency at 10 & 100 mg/kg | [24] |

Signaling Pathways and Experimental Workflows

The diverse biological effects of substituted isatins stem from their ability to modulate multiple cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these mechanisms and a typical experimental workflow for their synthesis and evaluation.

Kinase Inhibition and Apoptosis Induction

Many isatin-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as VEGFR2, EGFR, and CDKs.[1][25] This inhibition can disrupt downstream signaling cascades like the PI3K/AKT and MAPK pathways, ultimately leading to apoptosis.[1][26]

Caption: Key signaling pathways modulated by anticancer isatin derivatives.

Caspase-Mediated Apoptosis

A significant mechanism of action for many anticancer isatin derivatives is the induction of programmed cell death, or apoptosis.[19][27] Some isatin sulphonamides have been specifically designed as potent, non-peptide inhibitors of effector caspases, such as caspase-3 and caspase-7.[19][28]

Caption: The role of isatin sulphonamides in the caspase signaling cascade.

Experimental Workflow for Synthesis and Screening

The development of novel substituted isatins follows a logical workflow from synthesis to biological evaluation. This process typically involves a classical synthesis of the isatin core, followed by derivatization and subsequent screening for biological activity.

Caption: A generalized workflow for the synthesis and evaluation of isatin derivatives.

Conclusion

From its origins as an oxidation product of indigo, isatin has evolved into a cornerstone of modern medicinal chemistry. The historical development of synthetic routes, such as the Sandmeyer and Stolle reactions, has provided a robust platform for the generation of diverse libraries of substituted isatins. These derivatives have consistently demonstrated potent and varied biological activities, with significant potential in the development of new therapeutics for cancer, viral infections, and neurological disorders. The continued exploration of this privileged scaffold, aided by a deeper understanding of its interactions with key biological pathways, promises to yield novel and effective drug candidates for years to come.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. nmc.gov.in [nmc.gov.in]

- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. biomedres.us [biomedres.us]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. benchchem.com [benchchem.com]

- 12. ijcmas.com [ijcmas.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]

- 16. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 18. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. researchgate.net [researchgate.net]

- 24. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 25. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 28. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical Studies on Halogenated Indoline-2,3-diones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the theoretical and computational studies conducted on halogenated indoline-2,3-diones, commonly known as halogenated isatins. Isatin and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1] Halogenation is a key strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and physicochemical properties of lead compounds.[2] This document summarizes the computational methodologies, particularly Density Functional Theory (DFT), used to investigate the structural, electronic, and thermodynamic properties of these molecules. It presents key quantitative data in structured tables and visualizes complex workflows and biological pathways using Graphviz diagrams to offer a comprehensive resource for researchers in computational chemistry and drug discovery.

Introduction to Halogenated Indoline-2,3-diones

Indoline-2,3-dione (isatin) is a versatile heterocyclic scaffold that serves as a precursor for the synthesis of numerous biologically active compounds.[3] Its derivatives, including hydrazones, imines, and oxindoles, have shown significant promise in anticancer research by targeting various cellular mechanisms.[3][4] The strategic introduction of halogen atoms (F, Cl, Br, I) into the isatin core can significantly modulate its electronic properties, lipophilicity, and binding interactions with biological targets.[2] This modification has been shown to enhance the potency of isatin derivatives as inhibitors of critical proteins in disease pathways, such as cyclin-dependent kinases (CDKs).[5][6][7]

Theoretical studies, leveraging quantum chemical calculations, provide profound insights into how halogenation impacts molecular stability, reactivity, and potential for drug-target interactions. These computational approaches are indispensable for rational drug design, allowing for the in silico screening and optimization of novel therapeutic agents before their synthesis and in vitro testing.

Computational Methodologies

The theoretical investigation of halogenated isatins predominantly employs Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.

Standard Computational Protocol

A typical DFT workflow for analyzing halogenated indoline-2,3-diones involves several sequential steps, from initial structure preparation to the calculation of specific properties. This process ensures that the calculated data corresponds to a stable, realistic molecular conformation.

Caption: A typical workflow for DFT calculations on organic molecules.

Detailed Protocol:

-

Functional and Basis Set: Most studies on halogenated isatins utilize the B3LYP hybrid functional combined with the 6-311++G** basis set.[8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Geometry Optimization: The initial molecular structures are optimized to find the lowest energy conformation on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9] These calculations also provide thermochemical data like enthalpy and Gibbs free energy.

-

Solvation Effects: To simulate biological environments, solvation effects are often included using models like the Polarizable Continuum Model (PCM).

-

Software: The Gaussian suite of programs is commonly used for these DFT calculations.

Theoretical Insights into Molecular Properties

Computational studies have revealed clear trends in how halogenation affects the stability and reactivity of indoline-2,3-diones.

Thermochemical Stability

The stability of halogenated isatin anions, a key intermediate form, is significantly influenced by the nature and position of the halogen substituent. Theoretical calculations show that halogenation markedly stabilizes the isatin anion.[8] The favorability of anion formation, indicated by the enthalpy (ΔH°) and Gibbs free energy (ΔG°), increases as the electronegativity of the halogen decreases.[8] Dibromo derivatives, in particular, show the highest thermodynamic preference for deprotonation.[8]

| Derivative Class | Enthalpy of Formation (ΔH°) Trend | Gibbs Free Energy (ΔG°) Trend | Citation |

| Halogenated Isatin Anions | Becomes more favorable as halogen electronegativity decreases (I > Br > Cl > F) | Becomes more favorable as halogen electronegativity decreases (I > Br > Cl > F) | [8] |

| Dibromo Derivatives | Exhibit the highest thermodynamic preference for deprotonation among studied species | Exhibit the highest thermodynamic preference for deprotonation among studied species | [8] |

Electronic Properties and Global Reactivity

The electronic structure of a molecule, particularly the energies of its Frontier Molecular Orbitals (HOMO and LUMO), dictates its reactivity. Halogen substitution systematically modulates these properties.

-

HOMO-LUMO Gap: Halogen substitution narrows the HOMO-LUMO energy gap.[8] A smaller gap generally implies higher chemical reactivity and a greater ease of electronic transitions.

-

Reactivity Descriptors: Conceptual DFT provides global reactivity descriptors that quantify a molecule's reactivity. For halogenated isatins, studies show that halogenation enhances electrophilicity (the ability to accept electrons) and reduces nucleophilicity.[8] This shift reflects the strong electron-withdrawing nature of halogens and points to increased reactivity.[8]

| Property | Effect of Halogenation | Implication | Citation |

| HOMO-LUMO Energy Gap (ΔE) | Narrows | Increased chemical reactivity | [8] |

| Electronegativity (χ) | Increases | Enhanced ability to attract electrons | [8] |

| Chemical Hardness (η) | Decreases | Increased reactivity | [8] |

| Electrophilicity Index (ω) | Enhances | Increased susceptibility to nucleophilic attack | [8] |

Application in Drug Design: Kinase Inhibition

A primary therapeutic application for halogenated isatin derivatives is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5][7] Aberrant CDK activity is a hallmark of many cancers, making them a prime target for anticancer drug development.[5]

Mechanism of Action: CDK2 Inhibition

Theoretical and experimental studies indicate that isatin derivatives often function as ATP-competitive inhibitors.[5][6] They bind to the ATP-binding pocket of CDK2, preventing the kinase from phosphorylating its substrate proteins and thereby halting cell cycle progression. Molecular docking studies confirm that these inhibitors form key interactions, such as hydrogen bonds, with residues in the kinase's active site.[5][10]

Signaling Pathway: Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. The inhibition of this complex by a halogenated isatin derivative can induce cell cycle arrest and apoptosis (programmed cell death).

Caption: Inhibition of the CDK2/Cyclin pathway by a halogenated isatin derivative.

Conclusion

Theoretical studies, primarily using DFT, provide a powerful framework for understanding the structure-property relationships of halogenated indoline-2,3-diones. Computational analyses have demonstrated that halogenation significantly stabilizes the isatin core, narrows the HOMO-LUMO gap, and enhances electrophilicity, thereby increasing chemical reactivity.[8] These theoretical insights are crucial for medicinal chemistry, guiding the rational design of potent and selective kinase inhibitors. The synergy between computational prediction and experimental validation continues to accelerate the discovery of novel isatin-based therapeutics for cancer and other diseases.

References

- 1. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. seejph.com [seejph.com]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor | Semantic Scholar [semanticscholar.org]

- 7. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Quantum Chemical Blueprint: A Technical Guide to 6-Bromo-5-chloroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry. While direct, comprehensive quantum chemical studies on this specific molecule are not extensively published, this document outlines a robust computational and experimental framework based on established methodologies for analogous isatin derivatives. This guide serves as a blueprint for researchers seeking to investigate its electronic structure, reactivity, and spectroscopic signatures, thereby accelerating its potential in drug discovery and development.

Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the three-dimensional geometry and electronic landscape of this compound.

Computational Protocol for Geometry Optimization

A typical computational approach to determine the ground-state geometry of the title compound is outlined below. This workflow is fundamental to obtaining accurate molecular properties.

Caption: Computational workflow for geometry optimization and frequency calculation.

Key Molecular Properties

The following table summarizes the types of quantitative data that can be extracted from these calculations. For comparative purposes, experimental data from a closely related molecule, 5-chloroindoline-2,3-dione, is included.

| Parameter | Computational Method | Expected Value for this compound | Reference Experimental Value (5-chloroindoline-2,3-dione) |

| Molecular Geometry | |||

| C=O Bond Length (C2) | DFT/B3LYP/6-311++G(d,p) | Predicted | ~1.22 Å |

| C=O Bond Length (C3) | DFT/B3LYP/6-311++G(d,p) | Predicted | ~1.23 Å |

| C-Cl Bond Length | DFT/B3LYP/6-311++G(d,p) | Predicted | ~1.74 Å |

| C-Br Bond Length | DFT/B3LYP/6-311++G(d,p) | Predicted | N/A |

| N-H Bond Length | DFT/B3LYP/6-311++G(d,p) | Predicted | ~0.86 Å |

| Dihedral Angle (rings) | DFT/B3LYP/6-311++G(d,p) | Predicted to be nearly planar | ~0.30° |

| Electronic Properties | |||

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Predicted | N/A |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Predicted | N/A |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Predicted | N/A |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | Predicted | N/A |

Spectroscopic Analysis: A Computational and Experimental Synergy

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data, providing a powerful complement to experimental characterization.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations can predict the infrared spectrum, aiding in the assignment of experimental vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| N-H Stretch | ~3200-3400 | Medium |

| C=O Stretch (asymmetric) | ~1750-1780 | Strong |

| C=O Stretch (symmetric) | ~1720-1750 | Strong |

| C=C Aromatic Stretch | ~1600-1650 | Medium-Strong |

| C-Cl Stretch | ~700-800 | Medium |

| C-Br Stretch | ~600-700 | Medium |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption.

| Transition | Calculated Wavelength (nm) | Oscillator Strength |

| π -> π | Predicted | Predicted |

| n -> π | Predicted | Predicted |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | Predicted |

| ¹H (Aromatic) | Predicted |

| ¹³C (C=O) | Predicted |

| ¹³C (Aromatic) | Predicted |

| ¹³C-Cl | Predicted |

| ¹³C-Br | Predicted |

Experimental Protocols

To validate the computational predictions, a robust experimental plan is essential. The following outlines the key experimental methodologies.

Synthesis of this compound

A generalized synthesis protocol, adapted from procedures for similar halogenated isatins, is presented. The synthesis of 5-bromo-1H-indole-2,3-dione derivatives often involves alkylation under phase transfer catalysis conditions.

Methodological & Application

Application Notes and Protocols: 6-Bromo-5-chloroindoline-2,3-dione as a Versatile Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a pivotal scaffold in medicinal chemistry.[1] The presence of both bromine and chlorine atoms on the aromatic ring significantly influences its chemical reactivity and biological profile, making it an attractive starting material for the synthesis of a diverse array of bioactive compounds.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor for molecules with potential therapeutic applications, including anticancer and antimicrobial agents. The isatin core is a well-established pharmacophore known to inhibit various enzymes such as kinases and phosphatases.[1]

Synthetic Pathways Overview

This compound offers several reactive sites for chemical modification, primarily at the N1-position (amine) and the C3-carbonyl group. These sites allow for the synthesis of a wide range of derivatives, including N-alkylated compounds, Schiff bases, and spiro-heterocycles.

Caption: Synthetic routes from this compound.

Applications in Bioactive Molecule Synthesis

Anticancer Agents

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The isatin scaffold is known to be a privileged structure in the design of kinase inhibitors, which are crucial targets in cancer therapy.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline | 8a (aliphatic linker at SH) | MCF-7 | 15.85 ± 3.32 | [2] |

| Quinazoline | 8a (aliphatic linker at SH) | SW480 | 17.85 ± 0.92 | [2] |

| Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL | [3] |

| Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | [3] |

| Indolin-2-one | 7d (1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative) | MCF-7 | 2.93 ± 0.47 | [4] |

| Indolin-2-one | 7c (1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative) | MCF-7 | 7.17 ± 0.94 | [4] |

| Oxadiazole | VIb-d (5-halo substituted) | HeLa | 10.64 - 33.62 | [5] |

Antimicrobial Agents

The unique electronic and lipophilic properties imparted by the halogen substituents make derivatives of this compound promising candidates for the development of novel antimicrobial agents.[1] Some halogenated isatin derivatives have been reported to exhibit antimicrobial activity.[1]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Organism | Activity | Reference |

| Brominated Isatins | Staphylococcus aureus | MIC: 8–32 μg/mL | [1] |

| Brominated Isatins | Escherichia coli | MIC: 8–32 μg/mL | [1] |

| 6-bromoindolglyoxylamide | Staphylococcus aureus | Intrinsic antimicrobial activity | [6] |

| 6-bromoindolglyoxylamide | Staphylococcus intermedius | Intrinsic antimicrobial activity | [6] |

| 6-bromoindolglyoxylamide | Pseudomonas aeruginosa | Antibiotic enhancing properties | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key classes of bioactive molecules derived from this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the isatin core, a crucial step for generating diverse derivatives with modulated biological activities. Microwave-assisted methods can offer significant advantages over conventional heating.[7]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl chloroacetate, benzyl bromide)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

-

Microwave reactor

-

Standard glassware for synthesis and workup

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired alkyl halide (1.1 mmol), and K2CO3 or Cs2CO3 (1.3 mmol).

-

Add a few drops of DMF or NMP to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature and time (optimization may be required, e.g., 80-120 °C for 5-20 minutes).

-

After cooling, pour the reaction mixture into water.

-

If a precipitate forms, filter the solid, wash with water, and dry.

-

If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[2]

Protocol 2: Synthesis of Schiff Bases from this compound Derivatives

Schiff bases are readily synthesized by the condensation of the C3-carbonyl group of isatin with primary amines.[8][9] These compounds have demonstrated a wide range of biological activities.[8]

Materials:

-

N-substituted or unsubstituted this compound

-

Aromatic or aliphatic primary amine

-

Ethanol or Glacial acetic acid

-

Reflux apparatus

Procedure:

-

Dissolve equimolar amounts of the this compound derivative and the primary amine in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-